2-(5-Bromo-1,3-thiazol-2-yl)acetaldehyde
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Overview
Description
5-Bromothiazole-2-ethanone is a chemical compound with the molecular formula C5H4BrNOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 5-Bromothiazole-2-ethanone typically involves the bromination of thiazole derivatives. One common method is the reaction of 2-acetylthiazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
5-Bromothiazole-2-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to thiazole derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromothiazole-2-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The molecular targets and pathways involved vary based on the structure of the final compound synthesized from 5-Bromothiazole-2-ethanone .
Comparison with Similar Compounds
5-Bromothiazole-2-ethanone can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals.
The uniqueness of 5-Bromothiazole-2-ethanone lies in its bromine substitution, which allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H4BrNOS |
---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |
InChI Key |
APRXFTZCNIGYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CC=O)Br |
Origin of Product |
United States |
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